molecular formula C7H3ClFIO B6286728 3-Chloro-5-fluoro-4-iodobenzaldehyde CAS No. 2385098-02-0

3-Chloro-5-fluoro-4-iodobenzaldehyde

Cat. No. B6286728
CAS RN: 2385098-02-0
M. Wt: 284.45 g/mol
InChI Key: FVXNOTFXMNFXRO-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-iodobenzaldehyde is a chemical compound with the molecular formula C7H3ClFIO . It has a molecular weight of 284.45 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with chlorine, fluorine, and iodine substituents, as well as an aldehyde group . The presence of these different groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 284.45 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

3-Chloro-5-fluoro-4-iodobenzaldehyde has a wide range of scientific research applications. It is used in the synthesis of pharmaceutical compounds, such as antibiotics, antifungal agents, and anti-inflammatory drugs. This compound is also used in the synthesis of polymers for use in biotechnology. In addition, this compound is used in the manufacture of polymers, catalysts, and other materials for use in a variety of industries.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-iodobenzaldehyde involves the formation of a reactive intermediate, which is then converted to the desired product. The intermediate is formed when the fluorobenzene reacts with the 4-iodobenzaldehyde, forming a cyclic intermediate. The intermediate is then converted to the desired product, this compound, through a series of steps involving the addition of chlorine and the formation of a carbon-fluorine bond.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound is not toxic to humans and animals, and has no known physiological effects. In addition, this compound does not interact with cellular components or enzymes, and does not cause any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The use of 3-Chloro-5-fluoro-4-iodobenzaldehyde in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of organic synthesis reactions. In addition, it is relatively easy to obtain and is inexpensive compared to other reagents. This compound is also non-toxic and does not interact with cellular components or enzymes. However, this compound is not as effective as other reagents in certain reactions, and it is not suitable for use in some laboratory experiments.

Future Directions

The use of 3-Chloro-5-fluoro-4-iodobenzaldehyde in scientific research is expected to continue to grow in the future. This compound can be used in the synthesis of new and improved pharmaceutical compounds, as well as in the synthesis of polymers for use in biotechnology. In addition, this compound can be used in the manufacture of polymers, catalysts, and other materials for use in a variety of industries. Furthermore, this compound is expected to be used in the development of new and improved laboratory experiments.

Synthesis Methods

3-Chloro-5-fluoro-4-iodobenzaldehyde is synthesized through the reaction of 4-iodobenzaldehyde with a mixture of chloroform and fluorobenzene. The reaction is carried out in an aqueous medium at a temperature of about 25°C. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction yields this compound as a solid product.

Safety and Hazards

While specific safety and hazard information for 3-Chloro-5-fluoro-4-iodobenzaldehyde is not available, compounds of similar structure often require careful handling due to their reactivity. It’s recommended to store this compound in a dark place, under an inert atmosphere, at 2-8°C .

properties

IUPAC Name

3-chloro-5-fluoro-4-iodobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXNOTFXMNFXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.45 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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